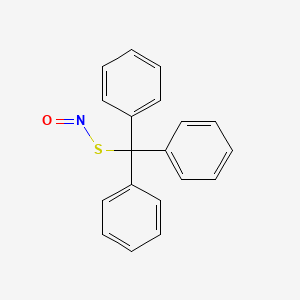

Sulfide, nitroso trityl

Description

Overview of S-Nitrosothiol Chemistry and its Subclasses

S-Nitrosothiols, also known as thionitrites, are organic compounds with the general formula R-S-N=O, where 'R' represents an organic group. wikipedia.org These compounds are key players in the biological chemistry of nitric oxide, serving as donors of the nitrosonium ion (NO+) and nitric oxide (NO) itself. wikipedia.org This donor capability is central to their role in physiological signaling pathways, most notably in processes like vasodilation. wikipedia.org For instance, red blood cells carry a reservoir of S-nitrosohemoglobin and release S-nitrosothiols to induce blood vessel dilation under low-oxygen conditions. wikipedia.org

The formation of S-nitrosothiols can occur through the reaction of a thiol with nitrous acid (HONO) or by using nitrosating agents like dinitrogen trioxide (N₂O₃) and tert-butyl nitrite (B80452) (tBuONO). wikipedia.org A critical aspect of their chemistry is their thermal instability, often leading to the formation of a disulfide (R-S-S-R) and nitric oxide. wikipedia.org This decomposition is a reversible process under irradiation. wikipedia.org

S-Nitrosothiols are broadly classified based on the substitution at the carbon atom adjacent to the sulfur:

Primary S-Nitrosothiols: The sulfur atom is attached to a primary carbon (a carbon atom bonded to one other carbon atom). Examples include S-nitrosocysteine (CysNO) and S-nitrosoglutathione (GSNO). acs.orgumich.edu These are generally less stable. umich.edu

Secondary S-Nitrosothiols: The sulfur atom is attached to a secondary carbon (a carbon atom bonded to two other carbon atoms).

Tertiary S-Nitrosothiols: The sulfur atom is attached to a tertiary carbon (a carbon atom bonded to three other carbon atoms). umich.edu These are known to be intrinsically more stable than their primary and secondary counterparts. acs.orgumich.edu

The stability of S-nitrosothiols is influenced by several factors, including the structure of the R group, pH, light, temperature, and the presence of metal ions. nsf.gov Tertiary S-nitrosothiols exhibit greater stability due to increased electron release from the gem-methyl groups, which strengthens the S-N bond. acs.org

The modification of cysteine residues in proteins to form S-nitrosothiols, a process known as S-nitrosylation, is a significant post-translational modification that regulates protein function. wikipedia.orgmdpi.com This reversible process is involved in a wide array of cellular signaling pathways. rsc.org

Role of S-Nitroso Trityl Sulfide (B99878) as a Model Tertiary S-Nitrosothiol

S-nitroso trityl sulfide, also known as trityl thionitrite or S-trityl thionitrite, is a quintessential example of a tertiary S-nitrosothiol. nih.govnih.gov Its chemical formula is C₁₉H₁₅NOS. nih.gov The "trityl" group refers to the triphenylmethyl group, (C₆H₅)₃C.

The bulky triphenylmethyl group provides significant steric hindrance around the S-NO bond, contributing to its notable stability compared to primary and secondary S-nitrosothiols. nsf.govnih.gov This stability makes S-nitroso trityl sulfide an excellent model compound for studying the fundamental chemical and physical properties of tertiary SNOs.

Research utilizing S-nitroso trityl sulfide has provided valuable insights into the reactivity of S-nitrosothiols. For example, studies on its reaction with triphenylphosphine (B44618) have elucidated mechanisms of direct labeling of SNOs. nih.gov Furthermore, spectroscopic investigations, such as sulfur K-edge X-ray absorption spectroscopy, have employed S-nitroso trityl sulfide to probe the electronic structure of the S-nitroso group and understand the factors influencing S-N bond strength. researchgate.net These studies have supported computational models suggesting that the reactivity of S-nitrosothiols is not solely governed by the electronics of the S-N bond. researchgate.net

The synthesis of S-nitroso trityl sulfide can be achieved through various methods, including the reaction of S-trityl-N-acetyl-L-cysteine with other reagents. umich.edu Its distinct green color is a characteristic feature of many tertiary S-nitrosothiols. nih.gov

Historical Development of Thionitrite Chemistry and Related Nitroso Compounds

The history of nitroso compounds is rich and dates back over a century. The study of C-nitroso compounds began in 1874, with early researchers fascinated by their characteristic blue, blue-green, or white colors. acs.org The white color was soon attributed to the dimerization of the monomeric colored compounds. acs.org The development of electronic theories of valency in the 1920s and 1930s, aided by dipole moment measurements, further advanced the understanding of these molecules. acs.org Systematic crystallographic and spectroscopic studies from 1948 onwards provided deeper structural insights. acs.org

The term "thionitrites" was historically used to describe S-nitrosothiols, viewing them as thioesters of nitrous acid. nih.govnih.gov The formation of these compounds was first observed as transient color changes upon treating thiols with nitrous acid as early as 1840. nih.gov The first reported preparation of an S-nitrosothiol was in 1909 by Tasker and Jones, who synthesized phenyl-S-nitrosothiol by reacting phenyl mercaptan with nitrosyl chloride. nsf.gov Early observations noted the characteristic color formation followed by the evolution of nitric oxide and the recovery of the corresponding disulfide, highlighting their inherent instability. nsf.gov

The field of N-nitroso compounds, which includes nitrosamines and nitrosamides, also has a long history. scienceasia.org In 1956, it was discovered that dimethylnitrosamine could induce liver tumors in rats, which spurred extensive research into the carcinogenicity of these compounds. wikipedia.org This led to significant advancements in understanding their formation, biochemistry, and potential health hazards. scienceasia.orgacs.org

The discovery of nitric oxide as a crucial signaling molecule in biological systems in the latter half of the 20th century revitalized interest in the chemistry of S-nitrosothiols. researchgate.netnih.gov This led to their recognition not just as transient chemical curiosities but as vital components of physiological regulation. wikipedia.orgnih.gov

Data Tables

Table 1: Properties of S-Nitroso Trityl Sulfide

| Property | Value |

| Chemical Formula | C₁₉H₁₅NOS nih.gov |

| IUPAC Name | [nitrososulfanyl(diphenyl)methyl]benzene nih.gov |

| Molecular Weight | 305.4 g/mol |

| CAS Number | 6316-86-5 nih.gov |

| Appearance | Green solid nih.gov |

| Classification | Tertiary S-Nitrosothiol nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6316-86-5 |

|---|---|

Molecular Formula |

C19H15NOS |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[nitrososulfanyl(diphenyl)methyl]benzene |

InChI |

InChI=1S/C19H15NOS/c21-20-22-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

InChI Key |

YLEVRGODADSYBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN=O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN=O |

Other CAS No. |

6316-86-5 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of S Nitroso Trityl Sulfide

Reaction Pathways with Nucleophilic Species

The electrophilic nature of both the sulfur and nitrogen atoms in the S-nitroso moiety makes S-nitroso trityl sulfide (B99878) susceptible to attack by various nucleophiles. nsf.gov

Interactions with Phosphines: Formation of S-Azaylides and Phosphine (B1218219) Oxides

The reaction of S-nitroso trityl sulfide with phosphines, such as triphenylphosphine (B44618), is a well-documented process that proceeds under mild conditions. nih.govnih.govwfu.edu This reaction typically requires two equivalents of the phosphine and results in the formation of an S-azaylide (specifically N-tritylthio-triphenylphosphonium ylide) and triphenylphosphine oxide. nih.govnih.gov

The proposed mechanism involves the initial nucleophilic attack of one phosphine molecule on the nitroso-nitrogen or oxygen, which can be envisioned as forming a three-membered ring intermediate. nih.gov A second molecule of phosphine then facilitates the elimination of phosphine oxide to generate the S-azaylide. nih.gov This reaction is significant as it represents a direct labeling method for S-nitrosothiols. nih.gov The formation of the S-azaylide from S-nitroso trityl sulfide and triphenylphosphine has been characterized by X-ray crystallography and ³¹P NMR. nih.gov

Table 1: Products from the Reaction of S-Nitroso Trityl Sulfide with Triphenylphosphine

| Reactant | Reagent | Product 1 | Product 2 |

| S-Nitroso trityl sulfide | Triphenylphosphine (2 equiv.) | S-Azaylide | Triphenylphosphine oxide |

This interactive table summarizes the key products formed during the reaction.

Reactions with Carbon-Based Nucleophiles (e.g., Carbanions, Grignard Reagents)

S-nitroso trityl sulfide reacts with carbon-based nucleophiles, including organolithium compounds and Grignard reagents. nsf.gov This reaction proceeds via a substitution pathway where the nucleophilic carbon attacks the sulfur atom of the S-N bond. This results in the formation of the corresponding sulfide and the displacement of the nitroso group. nsf.gov For instance, the reaction with alkyl or aromatic Grignard reagents leads to the formation of trityl sulfides in moderate yields. nsf.gov

It is noteworthy that C-nitroso compounds, which would result from the nucleophilic attack on the nitrogen atom of the nitroso group, are generally not isolated in these reactions. nsf.gov

Thiol-Thionitrite Exchange Reactions

S-nitroso trityl sulfide can participate in thiol-thionitrite exchange reactions, also known as transnitrosation. nih.govwikipedia.org In these equilibrium reactions, the nitroso group is transferred from the trityl thiol to another thiol. wikipedia.org The reaction is believed to proceed through nucleophilic attack of a thiolate anion on the nitroso-nitrogen of the S-nitroso trityl sulfide. nih.gov The position of the equilibrium is dependent on the relative nucleophilicity and stability of the thiols and S-nitrosothiols involved. nih.gov While this is a general reaction for S-nitrosothiols, the bulky trityl group may influence the reaction rate and equilibrium position. nih.gov

Addition Reactions of S-Nitroso Trityl Sulfide

The S-N bond in S-nitroso trityl sulfide can also undergo homolytic cleavage to produce a tritylthiyl radical and a nitric oxide radical. nsf.gov These radical species can then participate in addition reactions with unsaturated systems like alkenes and dienes.

Intermolecular Addition to Alkenes and Conjugated Dienes: Formation of α-Oximino Sulfides

S-nitroso trityl sulfide has been shown to add efficiently to alkenes, particularly those bearing electron-withdrawing or aromatic groups, as well as to conjugated dienes. ucl.ac.uk This intermolecular reaction leads to the formation of α-oximino sulfides. ucl.ac.uk The process is thought to involve the initial addition of the thiyl radical to the double bond, followed by trapping of the resulting carbon-centered radical by the nitric oxide radical to form a nitroso sulfide. This intermediate then tautomerizes to the more stable α-oximino sulfide. nsf.gov

Table 2: Intermolecular Addition Reaction of S-Nitroso Trityl Sulfide

| Reactant 1 | Reactant 2 | Product Type |

| S-Nitroso trityl sulfide | Alkene (with electron-withdrawing group) | α-Oximino sulfide |

| S-Nitroso trityl sulfide | Conjugated Diene | α-Oximino sulfide |

This interactive table outlines the products of intermolecular addition reactions.

Intramolecular Cyclization onto Alkenes: Synthesis of Episulfides and Thiofuran Compounds

While the provided sources primarily focus on the intermolecular reactions of S-nitroso trityl sulfide, the intramolecular cyclization of other S-nitrosothiols onto alkenes is a known process that can lead to the synthesis of episulfides (thiiranes) and thiofuran compounds. ucl.ac.ukwikipedia.org This reaction proceeds via an initial homolytic cleavage of the S-N bond, followed by the intramolecular addition of the resulting thiyl radical to the tethered alkene. nsf.gov The subsequent reaction pathway of the carbon-centered radical intermediate determines the final product, which can include cyclized sulfides. ucl.ac.uk

Decomposition Mechanisms of S-Nitroso Trityl Sulfide

The decomposition of S-nitrosothiols like S-nitroso trityl sulfide can proceed through several pathways, leading to the release of nitric oxide and the formation of other products. researchgate.netnih.gov The specific mechanism is highly dependent on the reaction conditions. nsf.gov

Thermal decomposition of S-nitrosothiols generally proceeds through the homolytic cleavage of the relatively weak S–N bond. nsf.govresearchgate.net This bond dissociation energy for RSNOs is estimated to be between 23 and 32 kcal/mol. nih.gov For S-nitroso trityl sulfide, this process results in the formation of a tritylthiyl radical (TrS•) and a nitric oxide radical (•NO). nsf.govresearchgate.net

TrSNO → TrS• + •NO 2 TrS• → TrSSTr

The release of gaseous nitric oxide can drive the equilibrium of the decomposition towards the formation of the disulfide product. nsf.gov The stability of S-nitroso trityl sulfide is notable among S-nitrosothiols; being a tertiary and bulky S-nitrosothiol, it can be isolated as a stable solid, whereas many primary and secondary S-nitrosothiols are unstable oils. nsf.gov

Photochemically Induced Decomposition

Exposure to light, particularly in the UV range, can also induce the decomposition of S-nitrosothiols, including S-nitroso trityl sulfide. researchgate.netnih.gov Similar to thermal decomposition, the primary photochemical event is the homolytic cleavage of the S–N bond, generating a thiyl radical and a nitric oxide radical. researchgate.netucl.ac.uk

TrSNO + hν → TrS• + •NO

Studies on other S-nitrosothiols, such as S-nitroso-N-acetylpenicillamine (SNAP), have confirmed the formation of the thiyl radical upon photolysis using techniques like Electron Spin Resonance (ESR) spectroscopy. nih.gov The subsequent reactions of the generated radicals are similar to those in the thermal decomposition pathway, leading to the formation of the corresponding disulfide. nih.gov The photochemical decomposition of S-nitrosothiols has been utilized in organic synthesis, for example, in the UV-induced addition of thionitrites across double bonds. ucl.ac.uk

The decomposition of S-nitrosothiols is significantly catalyzed by the presence of certain metal ions, particularly copper ions (Cu⁺ and Cu²⁺). researchgate.netnih.govrsc.org The catalytic activity of copper ions in the decomposition of S-nitrosothiols to release nitric oxide is well-established. nih.gov While Fe²⁺ also shows some catalytic activity, other divalent cations like Zn²⁺, Mg²⁺, Ni²⁺, and Co²⁺ are generally ineffective. nsf.govrsc.org

The mechanism of copper-catalyzed decomposition is complex and can be influenced by the structure of the S-nitrosothiol and the presence of other species, such as thiols. psu.edu It is generally accepted that Cu(I) is the active catalytic species, which can be generated in situ by the reduction of Cu(II) by thiols or other reducing agents present in the solution. nih.govpsu.edunih.gov

The reaction rate for the decomposition of various S-nitrosothiols has been found to be dependent on the concentration of both the S-nitrosothiol and Cu²⁺. rsc.org The catalytic cycle is thought to involve the formation of a complex between the S-nitrosothiol and the copper ion, facilitating the cleavage of the S-N bond and the release of NO. rsc.orgnih.gov For some S-nitrosothiols, chelation of the copper ion with other functional groups within the molecule, such as an amino group, can significantly enhance the reaction rate. rsc.org

However, EPR studies examining the Cu²⁺ signal during the decomposition of some S-nitrosothiols have shown no spectral change, suggesting that a mechanism involving continuous oxidation and reduction of copper (Cu²⁺ ⇄ Cu⁺) may not be universally applicable and that the mechanism might involve the formation of copper-thiolate complexes. rsc.orgpsu.edu

Role of S-Nitroso Trityl Sulfide as a Nitrosating Agent

S-nitroso trityl sulfide, like other S-nitrosothiols, can act as a nitrosating agent, transferring a nitroso group (–NO) to other molecules. archive.orgwikipedia.org This reactivity is fundamental to its application in both inorganic and organic synthesis.

S-nitroso compounds, including S-nitroso trityl sulfide, have been investigated as nitrosylating agents for the synthesis of metal nitrosyl complexes. archive.orgresearchgate.net This process, known as transfer nitrosation, involves the transfer of the NO group from the sulfur atom of the S-nitrosothiol to a metal center. archive.org The driving force for this reaction is often the thermal lability of the S–N bond, which allows for the in situ generation of NO that can then be trapped by a metal ion or complex. archive.org

The thermal stability of the S-nitrosothiol is a critical factor in these reactions. By selecting an S-nitrosothiol with an appropriate decomposition temperature, it is possible to control the conditions under which the metal nitrosyl complex is formed. archive.org For instance, S-nitrosothiols that decompose at higher temperatures can be used for the synthesis of metal nitrosyls that are also formed at elevated temperatures. archive.org

The synthesis of various metal nitrosyls has been achieved using different S-nitrosoderivatives, including trityl thionitrite. archive.org In some cases, the use of catalysts such as HgCl₂ is necessary to facilitate the denitrosation process and obtain pure nitrosyl complexes. archive.org

S-nitroso trityl sulfide also serves as a nitrosating agent in general organic synthesis. ucl.ac.ukarchive.org The ability of S-nitrosothiols to transfer a nitroso group has been utilized in the nitrosation of various organic functional groups. wikipedia.orgarchive.org For example, S-nitrosothiols can nitrosate amines to form nitrosamines. wikipedia.org

The reactivity of S-nitroso trityl sulfide has been explored in addition reactions to alkenes. ucl.ac.uk Both thermal and photochemical conditions can induce the addition of the tritylthio and nitroso groups across a double bond, leading to the formation of α-oximino sulfides. ucl.ac.uk This reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the S-N bond. ucl.ac.uk The tritylthiyl radical adds to the alkene, and the resulting carbon-centered radical then reacts with another molecule of S-nitroso trityl sulfide to propagate the chain. ucl.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of S Nitroso Trityl Sulfide

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) at the sulfur K-edge is a powerful technique for probing the electronic environment of sulfur atoms. nih.govosti.gov It provides direct insight into the molecular orbitals and the nature of chemical bonding, making it particularly suitable for studying the complex electronics of the S-nitroso moiety. nih.govosti.gov

Sulfur K-edge XAS has been employed to investigate the electronic structure of various S-nitrosothiols, including the tertiary compound trityl thionitrite (Ph₃CSNO). researchgate.net The spectra reveal distinct pre-edge features that correspond to the excitation of a sulfur 1s electron into unoccupied molecular orbitals. researchgate.netresearchgate.net For S-nitrosothiols, these transitions are primarily associated with the π* and σ* orbitals of the S-N bond. researchgate.net

In the S K-edge XAS spectrum of trityl thionitrite, specific features are assigned to transitions into acceptor orbitals. researchgate.net These experimental data, supported by density functional theory (DFT) calculations, provide a detailed map of the electronic landscape. researchgate.netubc.ca The analysis helps in understanding the distribution of electron density and the character of the frontier molecular orbitals, which are key determinants of the compound's reactivity. researchgate.net Studies have shown that the reactivity of S-nitrosothiols is not solely dominated by the electronics of the S-N bond itself. researchgate.net

| Compound | Spectroscopic Feature | Assignment | Significance |

|---|---|---|---|

| Trityl thionitrite (Ph₃CSNO) | Pre-edge peaks in S K-edge XAS | S 1s → π(S-N), S 1s → σ(S-N) transitions | Provides direct information on the energy and character of the lowest unoccupied molecular orbitals (LUMO) associated with the S-N bond. researchgate.net |

| S-nitrosothiols (general) | Unique spectral features in S K-edge XAS | Distinguishes S-nitroso form from other sulfur species (e.g., thiol, disulfide) | Offers a sensitive and specific method for identifying S-nitrosation in various samples. nih.govosti.gov |

The substitution pattern on the carbon atom adjacent to the sulfur has a profound impact on the S-nitroso group. researchgate.net In the case of S-nitroso trityl sulfide (B99878), the bulky trityl group (triphenylmethyl) exerts significant electronic effects. XAS studies, in conjunction with computational models, have demonstrated that changes at the α-carbon influence the S-nitroso group through both inductive and direct orbital effects. researchgate.netubc.ca

The inductive effect involves the propagation of electron-donating or -withdrawing properties through the sigma bond framework. marquette.edu The trityl group, being a bulky tertiary alkyl-like group, influences the electron density at the sulfur atom. researchgate.net Furthermore, direct orbital interactions can occur between the orbitals of the substituent and the S-nitroso moiety. researchgate.net These combined effects are consistent with a weakening of the S-N bond in tertiary S-nitrosothiols like trityl thionitrite when compared to their primary S-nitroso counterparts. researchgate.netubc.ca This bond weakening is a critical factor in the compound's propensity to release nitric oxide.

Photoelectron Spectroscopy Investigations

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. It is a fundamental tool for mapping the energies of occupied molecular orbitals.

While direct He(I) PES data for S-nitroso trityl sulfide is not prominently available, studies on closely related tertiary S-nitrosothiols, such as tert-butyl thionitrite ((CH₃)₃CSNO), offer significant insights. conicet.gov.ar These experiments, assisted by quantum chemical calculations, allow for the assignment of ionization bands in the valence region. conicet.gov.ar

For tert-butyl thionitrite, the He(I) photoelectron spectrum shows distinct bands at low ionization energies. conicet.gov.ar These are associated with the ionization of electrons from orbitals localized on the thionitrite group. conicet.gov.ar The highest occupied molecular orbital (HOMO) is attributed to the non-bonding p-orbital on the sulfur atom (np(S)). conicet.gov.ar Subsequent bands are assigned to ionizations from the oxygen non-bonding orbital (n(O)) and the π orbital of the N=O bond (π(N=O)). conicet.gov.ar Given the structural similarity, the valence electronic structure of S-nitroso trityl sulfide is expected to follow a similar pattern, dominated by orbitals of the -SNO moiety at the highest energy levels.

| Compound | Ionization Energy (eV) | Orbital Assignment |

|---|---|---|

| tert-butyl thionitrite ((CH₃)₃CSNO) conicet.gov.ar | 8.91 | np(S) (HOMO) |

| 9.60 | n(O) | |

| 11.33 | π(N=O) |

The use of synchrotron radiation allows for the study of photoionization processes over a wide range of photon energies, from the vacuum ultraviolet (VUV) to the soft X-ray regions. hiroshima-u.ac.jp This enables the investigation of both valence and core-level electrons. conicet.gov.aransto.gov.au

Studies on secondary and tertiary thionitrites using synchrotron radiation in the 155–185 eV range have been conducted to probe the excitation and ionization of S 2p inner-shell electrons. conicet.gov.ar The Total Ion Yield (TIY) spectra for these compounds show clear pre-edge features below the sulfur 2p ionization threshold. For a tertiary species like tert-butyl thionitrite, these resonances are observed at 164.1 eV and 165.3 eV. conicet.gov.ar These features arise from the excitation of an S 2p electron into low-lying unoccupied molecular orbitals, which have significant sulfur 3p character. conicet.gov.ar Analysis of the fragmentation patterns following this core excitation reveals that the rupture of the S–N and C–S bonds are primary dissociation pathways. conicet.gov.ar

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

IR and UV-Vis spectroscopy are routinely used to characterize S-nitrosothiols and monitor their reactions. chemrxiv.orgacs.orgrsc.org These techniques provide valuable structural information by probing vibrational modes and electronic transitions, respectively.

S-nitrosothiols are known for their characteristic colors, which arise from weak electronic absorptions in the visible and near-UV regions. nih.gov The UV-Vis spectrum of S-nitrosothiols typically displays two main absorption bands: a strong band around 330-360 nm attributed to a π → π* transition and a weaker band in the visible region (540-600 nm) assigned to an n → π* transition of the S-nitroso chromophore. nih.govrsc.org The absorbance at these wavelengths is often used to quantify the concentration of S-nitrosothiols and to monitor their formation or decomposition. rsc.orgnih.gov For instance, the reaction of S-nitroso trityl sulfide can be followed by observing the decrease in absorbance at 545 nm. nih.gov

Infrared spectroscopy provides direct evidence for the presence of the S-N=O group through its characteristic vibrational frequencies. The N=O stretching vibration (ν(N=O)) in S-nitrosothiols typically appears in the range of 1490-1500 cm⁻¹. researchgate.net Another key vibration is the N-O stretch (ν(N-O)), which is observed at lower frequencies, around 848 cm⁻¹. researchgate.net These IR bands serve as diagnostic markers for the S-nitrosothiol functionality.

| Spectroscopy | Wavelength/Wavenumber | Assignment | Relevance to S-Nitroso Trityl Sulfide |

|---|---|---|---|

| UV-Vis nih.govrsc.orgnih.gov | ~335 nm | π → π* transition | Strong characteristic absorbance for quantification. |

| ~545 nm | n → π* transition | Weaker, color-producing absorbance used to monitor reactions. nih.gov | |

| Infrared (IR) researchgate.net | ~1490 cm⁻¹ | N=O stretch (ν(N=O)) | Diagnostic for the nitroso group. |

| ~848 cm⁻¹ | N-O stretch (ν(N-O)) | Confirms the S-N-O linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for investigating the solution-state structure, conformational dynamics, and electronic environment of S-nitrosothiols (RSNOs), including S-nitroso trityl sulfide (TrSNO). Due to the presence of the nitrogen atom in the S-nitroso group, ¹⁵N NMR spectroscopy, in particular, offers direct insight into the electronic properties of the S–N bond.

Studies have demonstrated that the ¹⁵N chemical shifts of S-nitrosothiols are highly sensitive to the nature of the alkyl or aryl substituent attached to the sulfur atom. nih.gov Tertiary RSNOs, such as S-nitroso trityl sulfide, exhibit distinct ¹⁵N chemical shifts that differ significantly from those of primary or secondary RSNOs. Investigations have shown that tertiary RSNOs have characteristic ¹⁵N chemical shifts around 790 ppm. nih.gov This distinction arises from the different electronic environments surrounding the nitroso nitrogen, influenced by the electron-donating or withdrawing properties and steric bulk of the trityl group.

Furthermore, NMR spectroscopy is crucial for analyzing the conformational isomerism in S-nitrosothiols. The S–N bond possesses partial double-bond character, leading to restricted rotation and the existence of syn and anti conformers. nih.gov Variable-temperature ¹⁵N NMR spectroscopy has been employed to determine the energy barrier for the interconversion between these conformers. For S-nitrosothiols, this analysis reveals a significant free energy of activation (ΔG‡). Specifically, a large activation barrier of 10.7 kcal/mol for the syn−anti interconversion has been determined through these NMR studies, highlighting the considerable double-bond character of the S-N linkage. acs.org This dynamic process is fundamental to understanding the reactivity and stability of the molecule in solution.

| NMR Data Type | Compound Class | Observed Value/Finding | Reference |

| ¹⁵N Chemical Shift | Tertiary RSNOs | ~790 ppm | nih.gov |

| Conformational Energy Barrier | S-Nitrosothiols | ΔG‡ for syn−anti interconversion = 10.7 kcal/mol, determined by VT-¹⁵N NMR | acs.org |

X-ray Crystallographic Analysis: Geometric Parameters and Dihedral Angles of the S–N–O Moiety

X-ray crystallography provides definitive information on the solid-state molecular structure of S-nitroso trityl sulfide, revealing precise bond lengths, bond angles, and torsional angles. The crystal structure confirms the covalent attachment of the nitroso group to the sulfur atom of the tritylthiol moiety. acs.orgwikipedia.org

The geometric parameters of the core S–N–O functional group are of primary interest as they elucidate the nature of the bonding. Crystallographic data for S-nitroso trityl sulfide show an S–N bond length of approximately 1.79 Å and an N–O bond length of about 1.18 Å. acs.org The S–N bond is notably shorter than a typical S–N single bond, while the N–O bond length is characteristic of a formal double bond. This suggests that the electronic structure is best described by a resonance hybrid, with a significant contribution from the S-N=O structure, which imparts partial double-bond character to the S–N linkage. acs.orgnsf.gov This experimental finding is consistent with theoretical calculations that indicate electron delocalization across the C–S–N–O framework. acs.org

The angle of the S–N–O moiety is a critical parameter for defining the geometry. In S-nitroso trityl sulfide, this angle is approximately 114°. wikipedia.orgwikipedia.org This bent geometry is influenced by the presence of a lone pair of electrons on the nitrogen atom. The dihedral angle (C–S–N–O) defines the orientation of the nitroso group relative to the rest of the molecule and is indicative of the syn or anti conformation. While S-nitrosothiols can exist as both conformers, crystallographic studies on related compounds have often identified a preference for one form in the solid state. nih.gov The combination of a short S–N bond and a planar SNO group underscores the restricted rotation and the existence of these distinct geometric isomers. nsf.gov

| Geometric Parameter | Value | Significance | Reference |

| S–N Bond Length | 1.79 Å | Shorter than a typical S-N single bond, indicating partial double-bond character. | acs.org |

| N–O Bond Length | 1.18 Å | Consistent with a formal N=O double bond. | acs.org |

| S–N–O Bond Angle | 114° | Reflects a bent geometry due to the nitrogen lone pair. | wikipedia.org |

| Dihedral Angle | Not specified | Defines the syn/anti conformation of the C–S–N–O group. |

Theoretical and Computational Studies on S Nitroso Trityl Sulfide and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of S-nitrosothiols (RSNOs). These calculations are crucial for understanding the nature of the S-N bond, which is central to the chemistry of these compounds. aip.orgnih.gov For S-nitrosothiols, DFT studies help elucidate how the electronic properties of the R-group, such as the bulky trityl group, influence the stability and reactivity of the S-NO moiety. researchgate.net

Computational investigations on model S-nitrosothiols like methyl thionitrite (CH3SNO) have shown that reliable predictions of properties, particularly the S–N bond dissociation energy, require high-level computational methods. aip.org Early DFT predictions for the S-N bond dissociation energy varied significantly, ranging from 15 to 35 kcal/mol, highlighting the sensitivity of the calculations to the chosen functional and basis set. aip.org More advanced composite ab initio methods have been employed to provide more accurate benchmark data. For instance, high-level calculations on CH3SNO suggest an S—N bond dissociation energy (D0) of 32.4 kcal/mol. aip.org

DFT is also used to explore how structural changes impact the electronic environment of the S-NO group. Studies on various primary and tertiary S-nitrosothiols have demonstrated that modifications to the carbon atom adjacent to the sulfur (the Cα atom) affect the S-nitroso group through both inductive and direct orbital effects. researchgate.net

A key application of DFT is the simulation of spectroscopic data, which aids in the interpretation of experimental results. Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure of sulfur-containing compounds. researchgate.net DFT, particularly time-dependent DFT (TD-DFT), is used to simulate these spectra and assign electronic transitions. researchgate.net

For S-nitroso trityl sulfide (B99878), sulfur K-edge XAS experiments have been performed and interpreted with the aid of TD-DFT calculations. researchgate.net These simulations help to assign pre-edge features in the spectra, which arise from electron excitations from the sulfur 1s core orbital to unoccupied molecular orbitals. researchgate.netuj.edu.pl In the case of S-nitrosothiols, these transitions provide direct information about the covalent character of the S-N bond and the contribution of sulfur 3p orbitals to the molecular orbitals. researchgate.net

The table below summarizes key findings from a comparative study involving S-nitroso trityl sulfide and other S-nitrosothiols, based on experimental and simulated XAS data. researchgate.net

| Compound | Type | Key XAS Spectral Feature | DFT-Based Assignment | Implication |

| S-nitrosoglutathione (GSNO) | Primary | Pre-edge feature at ~2471 eV | S 1s → π(S-N) transition | Reflects the electronic structure of the S-NO bond in primary RSNOs. |

| S-nitroso trityl sulfide | Tertiary | Shift in pre-edge feature energy and intensity compared to primary RSNOs. | S 1s → π(S-N) transition, modulated by the trityl group. | The bulky, electron-donating trityl group alters the energy and character of the S-NO antibonding orbital. |

| S-nitroso-N-acetylpenicillamine (SNAP) | Tertiary | Similar features to other tertiary RSNOs. | S 1s → π*(S-N) transition | Confirms the influence of the tertiary carbon on the S-NO electronic structure. |

This table is generated based on data and concepts discussed in the cited source. researchgate.net

These simulations, often incorporating solvent effects via models like the Polarizable Continuum Model (PCM), have shown that including the dielectric environment provides better agreement with experimental solution-phase spectra. researchgate.netresearchgate.net

Analysis of the electron density distribution and molecular orbital (MO) compositions provides a fundamental understanding of bonding and reactivity. Methods such as Natural Bond Orbital (NBO) analysis are used to interpret the complex wavefunctions from DFT calculations in terms of localized chemical bonds and lone pairs. nih.gov

For S-nitrosothiols, MO analysis reveals the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is typically a π* orbital with significant antibonding character localized along the S-N bond. researchgate.net The energy and composition of this orbital are critical for understanding the reactivity of S-nitrosothiols, including their susceptibility to nucleophilic attack and the homolytic cleavage of the S-N bond.

DFT calculations on trityl thionitrite and related compounds show that the trityl group influences the S-NO moiety through: researchgate.net

Inductive Effects: The electron-donating nature of the tertiary alkyl group increases electron density on the sulfur atom.

Orbital Effects: Direct interactions (hyperconjugation) between the orbitals of the trityl group and the S-NO functional group can modulate the electronic structure.

These effects are reflected in the calculated molecular orbital energies and electron density distributions. The analysis helps to explain the observed differences in stability and reactivity between tertiary RSNOs, like S-nitroso trityl sulfide, and primary RSNOs. nih.govresearchgate.net

Quantum Chemical Calculations for Mechanistic Pathways

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed exploration of mechanistic pathways. nih.gov For S-nitrosothiols, these studies focus on reactions such as hydrolysis, thermal decomposition, and transnitrosation, which involve the cleavage of the weak S-N bond. nih.govmarquette.edu

For example, the acid-catalyzed hydrolysis of S-nitrosothiols has been studied computationally using S-nitrosomethanethiol (MeSNO) as a model. nih.gov These calculations revealed that protonation of the sulfur atom significantly lowers the activation barrier for NO+ release. In contrast, pathways involving protonation on the oxygen or nitrogen atoms, or those leading to the release of HNO, were found to have much higher activation barriers. nih.gov

The following table presents calculated activation enthalpies for different mechanistic pathways in S-nitrosothiol reactions, illustrating how computational chemistry can distinguish between competing mechanisms.

| Reaction | Model Compound | Proposed Pathway | Calculated Activation Enthalpy (ΔH‡) | Conclusion |

| Acid-Catalyzed Hydrolysis | MeSNO | Protonation on Sulfur, followed by H2O attack | ~6 kcal/mol | This is a low-energy, facile pathway for NO+ release, consistent with experimental observations. nih.gov |

| Acid-Catalyzed Hydrolysis | MeSNO | Protonation on Oxygen, followed by H2O attack | ~19 kcal/mol | This pathway is significantly less favorable than sulfur protonation. nih.gov |

| S-thiolation (HNO formation) | MeSNO + MeSH | Gas-phase nucleophilic attack | >40 kcal/mol | Infeasible in the gas phase due to a high barrier. marquette.edu |

| S-thiolation (HNO formation) | MeSNO + MeSH | Aqueous-phase (with proton shuttle) | <30 kcal/mol | The barrier is lowered significantly by solvent stabilization and proton relay, making the reaction plausible in a biological context. marquette.edu |

This table collates data from computational studies on S-nitrosothiol reaction mechanisms. nih.govmarquette.edu

Beyond reaction energetics, quantum chemical calculations allow for the geometric and electronic characterization of transient species, such as transition states and reaction intermediates. marquette.edu A transition state is a first-order saddle point on the potential energy surface and is characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. sciforum.net

In the study of S-nitrosothiol reactions, several key intermediates have been identified computationally. During acid-catalyzed hydrolysis, a sulfoxide-protonated N-hydroxysulfinamide (MeS(+)(OH)NHOH) was identified as an intermediate along a higher-energy pathway. nih.gov In the S-thiolation reaction between a thiol and an S-nitrosothiol, a charge-separated zwitterionic intermediate (RSS+(R)N(H)O−) was proposed based on DFT calculations. marquette.edu The stability of this intermediate is highly dependent on the solvent environment, explaining why the reaction is more feasible in polar, aqueous media. marquette.edu The exploration of these transient structures is crucial for building a complete and accurate picture of the reaction mechanism.

Computational Models for Structure-Reactivity Relationships in Thionitrites

Computational models are vital for establishing quantitative structure-reactivity relationships (QSRRs). By systematically modifying the structure of thionitrites (RSNOs) in silico and calculating relevant properties, researchers can understand how steric and electronic factors govern reactivity.

A key structural feature distinguishing S-nitrosothiols is the substitution pattern at the Cα atom. Experimental and computational studies have shown that tertiary RSNOs, such as S-nitroso trityl sulfide, exhibit different reactivity compared to primary RSNOs. For instance, in acid-catalyzed hydrolysis, tertiary RSNOs were found to denitrosate an order of magnitude faster than primary RSNOs. nih.gov Computational modeling supports these findings by showing how the electron-donating alkyl groups in tertiary RSNOs can stabilize charge development in the transition state, thereby lowering the activation energy. nih.gov

The stability of the S-NO bond itself is a focal point of these studies. The inherent weakness of this bond is a defining feature of thionitrite chemistry. aip.org Computational models help to dissect the factors that modulate its strength. For example, the bulky trityl group in S-nitroso trityl sulfide provides significant steric hindrance around the S-NO core, which can influence its interaction with other molecules and its decomposition pathways. DFT calculations can quantify these steric and electronic effects, correlating them with experimentally observed properties like thermal stability and rates of NO release. researchgate.net These models provide a predictive framework for understanding how the diverse structures of S-nitrosothiols translate into their wide-ranging chemical and biological activities.

Synthesis and Reactivity of S Nitroso Trityl Sulfide Derivatives and Analogues

Modification of the Trityl Moiety and its Influence on S-Nitroso Stability and Reactivity

S-nitrosothiols (RSNOs), also known as thionitrites, are compounds characterized by a nitroso group attached to a sulfur atom. nih.govwikipedia.org Their stability is highly variable and is a complex function of their molecular structure and environmental conditions. researchgate.net Generally, S-nitrosothiols are much less stable than the corresponding esters of alcohols (alkyl nitrites). nih.gov The trityl (triphenylmethyl) group is a bulky substituent used in organic synthesis, often as a protecting group for thiols. umich.edumdpi.com In the context of S-nitrosothiols, the incorporation of a trityl moiety to create S-nitroso trityl sulfide (B99878) (TrSNO) serves as a significant structural modification aimed at enhancing stability.

The primary influence of the trityl group is steric hindrance. This bulkiness kinetically stabilizes the otherwise fragile S-NO bond by physically obstructing the approach of other molecules or ions that could initiate decomposition. researchgate.net Tertiary S-nitrosothiols, such as S-nitroso trityl sulfide, are known to be intrinsically more stable than primary or secondary S-nitrosothiols. acs.orgucl.ac.uk The steric protection afforded by the trityl group minimizes bimolecular decomposition pathways that are more prevalent in less hindered S-nitrosothiols. researchgate.net

Research has utilized the trityl group to create stable model compounds for studying the chemistry of thionitrites. For instance, trityl thionitrite has been chosen as a model of a stable tertiary thionitrite for examining intermolecular reactions. ucl.ac.uk The synthesis of S-nitrosothiols often involves the S-nitrosation of a corresponding thiol. In the case of derivatives, a common strategy involves preparing an S-trityl protected thiol, such as S-trityl-N-acetyl-L-cysteine, which can then be deprotected and nitrosated. umich.edu This highlights the role of the trityl group as a key synthetic element in the creation of complex thiols destined for nitrosation.

The electronic structure of S-nitrosothiols is also influenced by the substituents attached to the sulfur atom. Studies using sulfur K-edge X-ray absorption spectroscopy on model compounds, including trityl thionitrite, have shown that changes at the carbon atom adjacent to the sulfur affect the S-nitroso group through both inductive and direct orbital effects. researchgate.net This indicates that beyond simple steric bulk, the electronic properties of the trityl group also play a role in modulating the reactivity and stability of the S-NO bond.

Comparative Studies with Primary and Secondary S-Nitrosothiols

The classification of S-nitrosothiols as primary, secondary, or tertiary is based on the carbon atom attached to the sulfur. S-nitroso trityl sulfide is a tertiary S-nitrosothiol. Comparative studies consistently demonstrate that tertiary S-nitrosothiols exhibit significantly greater stability than their primary and secondary counterparts. acs.org

The stability of S-nitrosothiols is often assessed by their rate of decomposition to release nitric oxide (NO). This decomposition can be triggered by heat, light, and trace metal ions. nih.gov Primary and secondary S-nitrosothiols are more susceptible to these decomposition pathways. For example, the thermal decomposition of primary RSNOs like S-nitrosocysteine (CySNO) and S-nitrosoglutathione (GSNO) is complex, involving autocatalytic effects and radical pair recombination that are dependent on concentration. acs.org

In contrast, the steric bulk of the trityl group in TrSNO provides enhanced thermal stability. While primary RSNOs like GSNO and S-nitroso-N-acetylpenicillamine (SNAP) show NO-forming homolytic cleavage of the S-N bond at around 133-135°C, stable tertiary thionitrites like TrSNO are designed to withstand such unimolecular decomposition to a greater degree. nih.gov

Environmental factors also have a pronounced effect on stability, and these effects can differ between classes of S-nitrosothiols.

Temperature : For both primary and secondary RSNOs, there is an inverse relationship between solution stability and temperature, with refrigeration significantly extending their shelf life. nih.gov

pH : The effect of pH is complex. For GSNO and SNAP, stability is enhanced when moving from pH 7.4 to 5.0, but decreases at pH 3.0. nih.gov In one study, SNAP was found to be more stable than GSNO at this lower pH. nih.gov

Light : Both primary and secondary S-nitrosothiols are highly susceptible to light-induced decomposition. After 7 hours of exposure to fluorescent lighting, decomposition was measured at 19.3% for GSNO and 30% for SNAP. nih.gov

The table below summarizes the relative stability of different classes of S-nitrosothiols based on general research findings.

| S-Nitrosothiol Class | Example Compounds | Relative Stability | Key Structural Feature |

|---|---|---|---|

| Primary | S-Nitrosoglutathione (GSNO), S-Nitrosocysteine (CySNO) | Low | -CH2-SNO |

| Secondary | S-Nitroso-N-acetylcysteine (SNAC) | Moderate | -CHR-SNO |

| Tertiary | S-Nitroso Trityl Sulfide (TrSNO), S-Nitroso-N-acetylpenicillamine (SNAP) | High | -CR3-SNO |

The reactivity of S-nitrosothiols often involves the transfer of the nitroso group to another nucleophile, a process known as transnitrosation. nih.gov The lower stability of primary and secondary S-nitrosothiols can make them more effective transnitrosating agents in some biological contexts, whereas the high stability of tertiary compounds like TrSNO makes them suitable as NO donors under specific triggering conditions (e.g., photochemical or thermal) rather than through rapid, spontaneous reactions. wikipedia.orgucl.ac.uk

Research on Unsaturated Thionitrites and their Cyclization Chemistry

Research into thionitrites has extended to molecules containing unsaturated bonds (alkenes or alkynes), exploring their potential use in organic synthesis, particularly in cyclization reactions. ucl.ac.uk These reactions often proceed via radical intermediates. The S-NO bond in thionitrites is relatively weak and can undergo homolytic cleavage upon thermal or photochemical induction to generate a thiyl radical (RS•) and nitric oxide. researchgate.net

Thiyl radicals are versatile reactive intermediates that can initiate carbocyclization cascades in unsaturated substrates. mdpi.comnih.gov When a thionitrite contains an unsaturated moiety within its structure, the photochemically or thermally generated thiyl radical can add intramolecularly to the double or triple bond. This process, a key step in thiol-ene and thiol-yne reactions, results in the formation of a new carbon-centered radical, which can then propagate further to form a cyclic structure. researchgate.netacsgcipr.org

Studies have focused on the intramolecular cyclization of unsaturated thionitrites onto alkenes, leading to the synthesis of sulfur-containing heterocycles such as episulfides and thiofurans. ucl.ac.uk The regioselectivity of these cyclization reactions, for example, whether a 5-exo or 6-endo closure is favored, is a critical aspect of these investigations. researchgate.net

In addition to intramolecular reactions, stable thionitrites like S-nitroso trityl sulfide have been used to study intermolecular additions to unsaturated systems. Trityl thionitrite has been shown to add efficiently to alkenes that are activated by an electron-withdrawing group or an aromatic group, as well as to conjugated dienes. ucl.ac.uk The products of these reactions are typically α-oximino sulfides. ucl.ac.uk

The general mechanism for the thiyl radical-mediated cyclization of an unsaturated thionitrite can be outlined as follows:

Initiation : The S-NO bond of the unsaturated thionitrite is cleaved by heat or light to form a thiyl radical and nitric oxide.

Cyclization : The thiyl radical adds to the intramolecular double or triple bond. The mode of cyclization (e.g., 5-exo-trig) determines the size of the resulting ring.

Propagation/Termination : The newly formed carbon-centered radical can abstract a hydrogen atom from a donor, react with another molecule, or be trapped by the nitric oxide also present in the system.

This area of research demonstrates the synthetic utility of thionitrites beyond their role as nitric oxide donors, leveraging the reactivity of the S-NO bond to initiate complex organic transformations. mdpi.com

Non Clinical Applications of S Nitroso Trityl Sulfide in Synthetic Chemistry and Materials Science

Role as a Reagent in Complex Organic Transformations

S-nitroso trityl sulfide (B99878) serves as an effective reagent in specialized organic and organometallic transformations, primarily as a nitric oxide (NO) transfer or nitrosylating agent. The sterically demanding trityl (triphenylmethyl) group confers a degree of stability to the S-NO bond, making it a manageable and controllable source of the nitrosyl group in complex chemical syntheses.

A notable application of trityl thionitrite is in the synthesis of metal nitrosyl complexes. In one documented example, it was employed as an efficient NO transfer reagent in the synthesis of a triruthenium nitrosyl cluster. d-nb.inforesearchgate.net The reaction of the precursor cluster with trityl thionitrite provided the desired nitrosylated product in a clean and controlled manner. This method was found to be more advantageous than using gaseous nitric oxide, as it allowed for better stoichiometric control and avoided side reactions that could occur with an excess of NO gas. d-nb.info

The utility of trityl thionitrite extends to the synthesis of a range of other known nitrosyl complexes. It has been successfully used as a nitrosylating agent for various metal complexes of ruthenium, rhodium, iridium, cobalt, molybdenum, and tungsten at elevated temperatures. ias.ac.in This demonstrates its role as a valuable reagent for introducing the nitrosyl ligand into transition metal complexes, which are of interest for their catalytic and electronic properties.

Applications of S-Nitroso Trityl Sulfide as a Reagent

| Reactant | Reagent | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Triruthenium Cluster | S-Nitroso Trityl Sulfide (Trityl Thionitrite) | Triruthenium Nitrosyl Cluster | Nitric Oxide Transfer/Nitrosylation | d-nb.inforesearchgate.net |

| Various Metal Complexes (Ru, Rh, Ir, Co, Mo, W) | S-Nitroso Trityl Sulfide (Trityl Thionitrite) | Corresponding Metal Nitrosyl Complexes | Nitrosylation | ias.ac.in |

Strategies for Controlled Nitric Oxide Release in Chemical Systems

While S-nitroso trityl sulfide itself is not prominently featured as a direct nitric oxide (NO) donor in materials for controlled release, the trityl group plays a crucial strategic role in the synthesis of such systems. The primary strategy involves using S-trityl-protected thiols as precursors to create materials capable of controlled NO release.

In this approach, a thiol-containing molecule, such as cysteine, is first protected with a trityl group. This protection allows for other chemical modifications to be made to the molecule without affecting the thiol group. Once the desired molecular architecture is in place, the trityl group is removed to expose the free thiol. This thiol is then nitrosated to form an S-nitrosothiol, which can act as an NO donor.

This strategy has been employed in the development of NO-releasing polymeric materials. For instance, S-trityl-protected N-acetylcysteine has been used to functionalize fumed silica (B1680970) particles. umich.edu After deprotection of the trityl group, the resulting thiol-modified silica is nitrosated. These S-nitrosothiol-derivatized particles can then be embedded in polymer matrices like polyurethane or silicone rubber. umich.edunih.gov

The release of NO from these composite materials can be controlled through various triggers:

Photolytic Cleavage: Exposure to light can induce the cleavage of the S-NO bond, leading to the release of NO. umich.edunih.gov

Catalytic Decomposition: The presence of copper(II) ions or ascorbate (B8700270) can catalyze the decomposition of the S-nitrosothiol and subsequent NO release. umich.edunih.gov

This multi-step synthetic strategy, which relies on the temporary protection of the thiol group by a trityl substituent, allows for the creation of sophisticated NO-releasing systems where the timing and rate of NO delivery can be externally controlled.

Strategies for Controlled NO Release Involving Trityl-Protected Precursors

| Precursor | Synthetic Strategy | Final NO Donor | Release Triggers | Reference |

|---|---|---|---|---|

| S-trityl-N-acetylcysteine | Protection of thiol, attachment to fumed silica, deprotection, nitrosation | S-nitroso-N-acetylcysteine-derivatized fumed silica | Light, Copper(II) ions, Ascorbate | umich.edunih.gov |

Utilization in the Synthesis of Specialty Chemicals and Intermediates

The application of S-nitroso trityl sulfide in the synthesis of specialty chemicals and intermediates is primarily centered on its ability to act as a nitrosylating agent. The products of these reactions, metal nitrosyl complexes, are themselves a class of specialty chemicals with unique physical and chemical properties.

As detailed in section 7.1, S-nitroso trityl sulfide has been instrumental in the synthesis of a specific triruthenium nitrosyl cluster. d-nb.inforesearchgate.net This complex represents a highly specialized molecule that could have further applications in areas such as catalysis or materials science.

Furthermore, the successful synthesis of a variety of nitrosyl complexes of ruthenium, rhodium, iridium, cobalt, molybdenum, and tungsten using trityl thionitrite underscores its utility in producing a portfolio of inorganic specialty chemicals. ias.ac.in The controlled introduction of the NO ligand into these metal centers can fine-tune their electronic structure and reactivity, leading to the development of new catalysts or functional materials.

At present, the documented use of S-nitroso trityl sulfide in the synthesis of a broader range of organic intermediates or fine chemicals beyond metal complexes is limited in the scientific literature. Its primary role remains that of a specialized reagent for the clean and controllable nitrosylation of transition metal complexes.

Emerging Research Frontiers and Challenges in S Nitroso Trityl Sulfide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary and established method for synthesizing S-nitroso trityl sulfide (B99878) involves the direct nitrosation of its parent thiol, triphenylmethanethiol. wikipedia.org This reaction is typically achieved by treating the thiol with a nitrosating agent.

Common nitrosating agents and methods include:

Nitrous Acid (HONO): Formed in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions, this is a conventional method for producing S-nitrosothiols. wikipedia.orgnih.gov The reaction is straightforward: (C₆H₅)₃CSH + HONO → (C₆H₅)₃CSNO + H₂O

Tert-butyl Nitrite (tBuONO): This organic nitrite is often used in organic solvents, offering an alternative to aqueous acidic conditions and potentially improving yields for sterically hindered thiols. umich.edu

Dinitrogen Trioxide (N₂O₃): As a powerful nitrosating agent, N₂O₃ can also be employed for the synthesis of S-nitrosothiols. nih.gov

Current research frontiers in the synthesis of S-nitroso trityl sulfide are focused on overcoming challenges related to the compound's stability and optimizing reaction efficiency. The bulky trityl group can influence reaction kinetics, and the inherent instability of the S-N bond requires carefully controlled conditions.

Key Research Thrusts:

Optimization of Reaction Conditions: Research is ongoing to fine-tune parameters such as pH, temperature, solvent, and stoichiometric ratios of reactants to maximize yield and purity while minimizing decomposition.

Flow Chemistry Systems: The use of microfluidic reactors or continuous flow systems is being explored to provide precise control over reaction time and temperature, potentially enhancing the yield and safety of the synthesis of unstable S-nitrosothiols.

Solid-Phase Synthesis: Anchoring the trityl thiol precursor to a solid support could facilitate synthesis and purification. umich.edu The S-nitrosothiol can be formed on the resin and then cleaved, simplifying the isolation of the final product.

Application of Advanced Analytical Techniques for Reaction Monitoring

The characterization and quantification of S-nitroso trityl sulfide, like other S-nitrosothiols, are challenging due to its lability. A suite of advanced analytical techniques is essential for monitoring its formation, decomposition, and reactions in real-time.

UV-Visible Spectroscopy: S-nitrosothiols possess characteristic absorbance bands. Tertiary S-nitrosothiols, including S-nitroso trityl sulfide, are typically green, a distinct feature that can be used for qualitative and quantitative analysis. nih.gov They exhibit weak absorbance bands in the UV-visible region (around 330-350 nm and 550-600 nm) which are useful for monitoring their concentration. nih.gov

Chemiluminescence Detection: This is one of the most sensitive methods for detecting S-nitrosothiols. The technique involves the chemical reduction of the -SNO group to release nitric oxide (NO), which is then detected by its reaction with ozone, producing light that can be quantified. core.ac.uk This method is invaluable for studying the kinetics of NO release from S-nitroso trityl sulfide.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight and structure of S-nitroso trityl sulfide. nih.gov Tandem MS (MS/MS) can further elucidate its fragmentation patterns, providing definitive structural identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the N=O stretching frequency of the S-nitroso group, which provides direct evidence of its formation and can be used to monitor the reaction progress. nih.gov

These techniques provide a comprehensive toolkit for researchers to accurately study the chemistry of S-nitroso trityl sulfide.

| Technique | Principle of Detection | Application for S-Nitroso Trityl Sulfide |

|---|---|---|

| UV-Visible Spectroscopy | Absorbance of light at specific wavelengths (330-350 nm, 550-600 nm). nih.gov | Quantification and monitoring of formation/decomposition. |

| Chemiluminescence | Detection of light produced from the reaction of released NO with ozone. core.ac.uk | Highly sensitive quantification of NO release kinetics. |

| Mass Spectrometry (ESI-MS) | Measurement of the mass-to-charge ratio of the ionized molecule. nih.gov | Molecular weight confirmation and structural identification. |

| FTIR Spectroscopy | Detection of vibrational frequencies of the S-N=O bond. nih.gov | Confirmation of S-nitroso group formation. |

Exploration of New Chemical Transformations and Catalytic Cycles

The reactivity of S-nitroso trityl sulfide is largely dictated by the cleavage of the S-N bond, which can occur homolytically to produce NO radical (NO•) and a thiyl radical ((C₆H₅)₃CS•), or heterolytically to yield a nitrosonium ion (NO⁺) and a thiolate ((C₆H₅)₃CS⁻). Research is focused on understanding and controlling these pathways.

Acid-Catalyzed Decomposition: In the presence of acid, S-nitrosothiols decompose to release NO⁺ and the parent thiol. nih.gov Computational studies on model compounds suggest that protonation of the sulfur atom facilitates this cleavage with a low activation barrier. nih.gov For S-nitroso trityl sulfide, this reaction would regenerate triphenylmethanethiol. The stability of the tertiary trityl carbocation may influence alternative decomposition pathways under strongly acidic conditions.

Transnitrosation: This is a key reaction where the nitroso group is transferred from one thiol to another. nih.gov (C₆H₅)₃CSNO + R'SH ⇌ (C₆H₅)₃CSH + R'SNO The steric hindrance imposed by the bulky trityl group is expected to significantly influence the kinetics of this equilibrium. It is hypothesized that S-nitroso trityl sulfide would be a less effective transnitrosating agent compared to less hindered S-nitrosothiols.

Reaction with Sulfide: A frontier in S-nitrosothiol chemistry is the reaction with hydrogen sulfide (H₂S) and its conjugate base (HS⁻). This interaction leads to the formation of novel reactive sulfur-nitrogen species, such as nitrosopersulfide (SSNO⁻). core.ac.uknih.gov The reaction of S-nitroso trityl sulfide with sulfide could potentially generate trityl persulfide and other intermediates, representing a novel area of chemical exploration.

Metal-Ion Catalysis: Copper ions, particularly Cu(I), are known to catalyze the decomposition of S-nitrosothiols to release NO. This catalytic cycle is a major pathway for NO release in biological systems. Investigating the kinetics and mechanism of copper-catalyzed NO release from S-nitroso trityl sulfide could provide insights into how its unique structure affects this important reaction.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivities

Computational chemistry provides powerful tools to predict the structure, stability, and reactivity of transient species like S-nitroso trityl sulfide.

Density Functional Theory (DFT) Calculations: DFT methods are being used to model the geometric and electronic structure of S-nitroso trityl sulfide. These calculations can predict key parameters such as the S-N bond length, vibrational frequencies, and the S-N bond dissociation energy (BDE). A higher BDE would suggest greater thermal stability. The steric and electronic effects of the trityl group on these parameters are of significant interest.

Modeling Reaction Mechanisms: Computational studies can elucidate the transition states and activation barriers for various reactions, such as acid-catalyzed hydrolysis or transnitrosation. nih.gov For example, modeling the nucleophilic attack of a thiolate on the nitrogen atom of S-nitroso trityl sulfide can predict how the trityl group's bulk sterically hinders the reaction, allowing for a comparison with experimental kinetic data.

Predicting Novel Reactivity: Theoretical models can predict as-yet undiscovered reactions. For instance, calculations could explore the potential for S-nitroso trityl sulfide to react with other biological nucleophiles or to participate in radical-mediated reactions. A recent dissertation highlighted the use of computational methods to explore the reaction mechanism of hydropersulfides with S-nitrosothiols, a pathway that could be theoretically modeled for the trityl derivative. escholarship.org

Experimental validation is crucial to confirm these theoretical predictions. Kinetic studies using techniques like stopped-flow spectroscopy can measure reaction rates, while product analysis via HPLC and MS can identify the outcomes of predicted transformations. nih.gov The interplay between theoretical prediction and experimental validation is key to unlocking a deeper understanding of the complex chemistry of S-nitroso trityl sulfide.

Q & A

Q. How can nitroso impurities in pharmaceuticals be quantitatively analyzed?

A reverse-phase HPLC method with gradient elution (e.g., using C18 columns and mobile phases like phosphate buffer and acetonitrile) is effective for resolving and quantifying nitroso impurities. This method was validated for specificity, linearity, and precision, making it suitable for stability testing of drug formulations .

Q. What chromatographic techniques are recommended for separating nitroso compounds and related derivatives?

Column chromatography combined with spectrophotometric analysis (e.g., UV-Vis at 254–400 nm) enables the separation of nitroso, nitro, and sulfonic acid derivatives. Silica gel or alumina stationary phases with polar/non-polar solvent gradients optimize resolution, particularly for isomers .

Q. What are the key health risks associated with N-nitroso compound exposure?

Epidemiological studies link dietary N-nitrosodimethylamine (NDMA) intake to colorectal cancer (RR = 2.12 for highest vs. lowest quartile). Smoked/salted fish and cured meats are major contributors. Mechanistic studies suggest alkylating DNA adducts as a primary carcinogenic pathway .

Advanced Research Questions

Q. How do metal-ligand ratios influence enantioselectivity in catalytic nitroso aldol reactions?

A 1:1 AgX/(R)-BINAP complex promotes O-selective nitroso aldol reactions, while a 2:1 ratio favors N-selectivity. Solvent polarity (e.g., toluene vs. THF) and silver salt choice (e.g., AgOTf vs. AgSbF6) modulate catalyst structure and regioselectivity via X-ray-verified coordination geometries .

Q. What experimental parameters control the equilibrium between azo dioxide and nitroso species in aprotic systems?

Solvent polarity, temperature, and steric effects shift the equilibrium. For example, tetramethyl-1,2-diazacyclohexene IV-oxide favors nitroso species in low-polarity solvents. NMR and UV spectroscopy track isomer ratios, revealing solubility-driven phase separation as a control mechanism .

Q. How do substituents on nitroso dienophiles dictate regioselectivity in hetero-Diels–Alder reactions?

Electron-withdrawing groups (e.g., acyl or chloro) on nitroso compounds lower activation barriers (ΔE#) by 5–10 kcal/mol compared to aryl-nitroso derivatives. Computational modeling (DFT) predicts regioselectivity, validated by LC-MS analysis of cycloadducts .

Q. What metabolic pathways explain the organ-specific carcinogenicity of nitroso compounds?

Cytochrome P450 enzymes metabolize nitroso compounds into reactive intermediates (e.g., diazonium ions), which alkylate DNA at guanine N7 sites. Species-specific differences in hepatic vs. gastric metabolism account for organotropism, as shown in rodent models .

Q. How do in situ nitroso group formations influence structural diversity in coordination polymers?

Nitroso ligands induce conformational changes in uranyl-based polymers, favoring helical or layered architectures. Single-crystal XRD reveals that nitroso functionalization enhances ligand rigidity, enabling controlled porosity for catalytic or sensing applications .

Q. What role do nitroso thiols play in redox signaling and disease pathology?

Nitroso thiols (RSNOs) form via S-nitrosylation of cysteine residues, regulating vasodilation and apoptosis. Elevated RSNO levels correlate with neurodegenerative diseases, as shown in cell assays using fluorescence probes (e.g., CuFL) to track S-nitrosylation dynamics .

Q. Methodological Notes

- Analytical Validation : Ensure HPLC methods comply with ICH Q2(R1) guidelines for linearity (R² > 0.995) and precision (%RSD < 2.0) .

- Catalytic Screening : Optimize metal/ligand ratios via Job’s plot analysis and confirm active species via X-ray crystallography .

- Computational Modeling : Use Gaussian 16 with M06-2X/6-31G(d) basis sets for transition-state calculations in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.